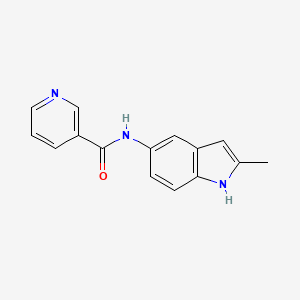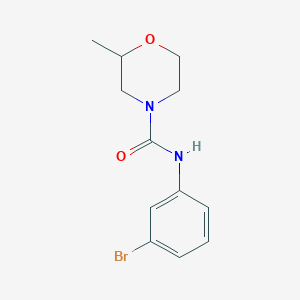
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide exerts its effects by binding to specific sites on GPCRs, which are membrane proteins that are involved in the transduction of extracellular signals into intracellular responses. By modulating the activity of GPCRs, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can alter the release of neurotransmitters, the activation of second messenger systems, and the regulation of ion channels. In addition, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can also target specific signaling pathways that are involved in cell proliferation, differentiation, and survival, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific system or tissue that is being studied. In the nervous system, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to enhance the release of dopamine and acetylcholine, while inhibiting the release of glutamate and GABA. In cancer cells, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In the cardiovascular system, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to reduce the infarct size and improve the cardiac function after myocardial infarction, as well as inhibit the activation of immune cells and the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to target specific GPCRs and signaling pathways. However, there are also some limitations to its use, such as its potential toxicity and off-target effects, as well as the need for careful dose optimization and timing.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, including its potential applications in other fields of research, such as immunology and metabolism. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more specific and potent analogs of N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, which could have even greater therapeutic potential.
合成法
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3-bromoaniline with 2-methylmorpholine-4-carboxylic acid, followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide.
科学的研究の応用
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. In cancer research, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cell cycle progression and apoptosis. In cardiovascular research, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to reduce the ischemic injury and inflammation associated with myocardial infarction by modulating the activity of immune cells and cytokines.
特性
IUPAC Name |
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-8-15(5-6-17-9)12(16)14-11-4-2-3-10(13)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRGJLRFJMDZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

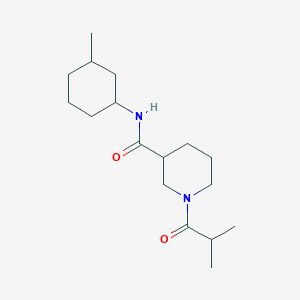


![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
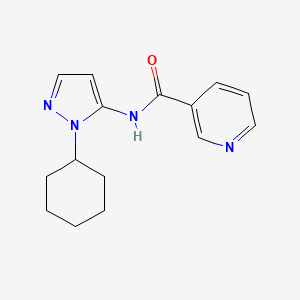
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
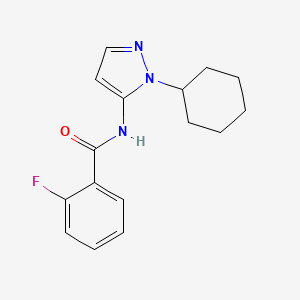
![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)



![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
